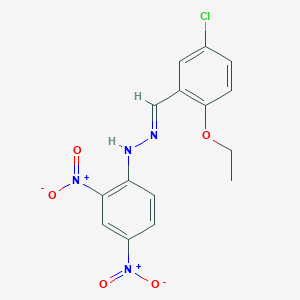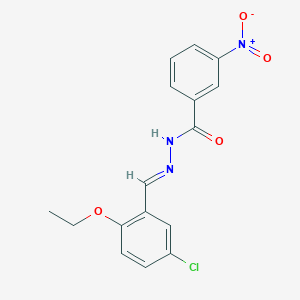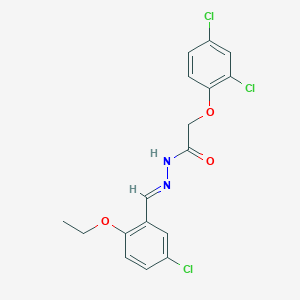![molecular formula C20H21Cl3N2O3S B298248 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B298248.png)
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is a chemical compound that has been synthesized and studied for its potential scientific research applications. This compound is also known by its chemical name, TAK-659, and has been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves the inhibition of several key enzymes involved in cancer cell growth and proliferation, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). By inhibiting these enzymes, this compound is able to slow or stop the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has a number of biochemical and physiological effects, including the inhibition of BTK, ITK, and JAK3 enzymes, as well as the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide for lab experiments is its ability to selectively target specific enzymes involved in cancer cell growth and proliferation. This makes it a valuable tool for studying the molecular mechanisms underlying cancer development and progression. However, one limitation of this compound is that it may have off-target effects on other enzymes or pathways, which could complicate data interpretation in some experiments.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. One area of interest is the development of new cancer treatments based on this compound, either alone or in combination with other drugs. Another area of interest is the investigation of this compound's potential for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the molecular mechanisms underlying the biochemical and physiological effects of this compound, as well as its potential limitations and off-target effects.
Métodos De Síntesis
The synthesis of 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves a multi-step process that begins with the reaction of 3,4-dichlorobenzylamine with 2-bromoethyl benzenesulfonate to form 3,4-dichlorobenzyl 2-benzenesulfonylethylamine. This intermediate compound is then reacted with piperidine-2,6-dione to form the final product, 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation, making it a promising candidate for the development of new cancer treatments.
Propiedades
Nombre del producto |
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide |
|---|---|
Fórmula molecular |
C20H21Cl3N2O3S |
Peso molecular |
475.8 g/mol |
Nombre IUPAC |
4-chloro-N-[(3,4-dichlorophenyl)methyl]-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21Cl3N2O3S/c21-16-5-7-17(8-6-16)29(27,28)25(13-15-4-9-18(22)19(23)12-15)14-20(26)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11,13-14H2 |
Clave InChI |
BHACMNPHQXQMHI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1CCN(CC1)C(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)
![[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea](/img/structure/B298174.png)


![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298178.png)

![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![2-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298187.png)
![2-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298188.png)